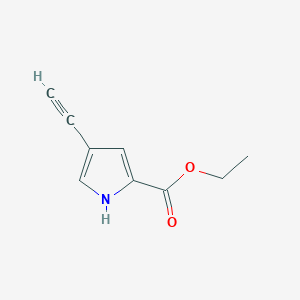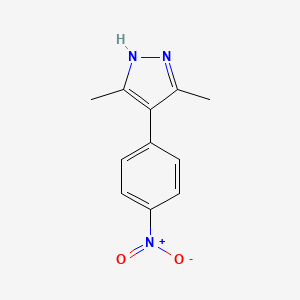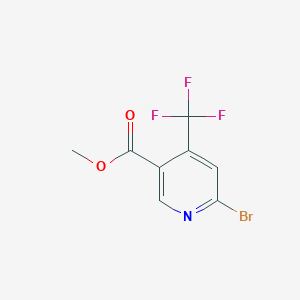![molecular formula C23H20N2O2 B13675935 5-Boc-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B13675935.png)
5-Boc-5,11-dihydroindolo[3,2-b]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Boc-5,11-dihydroindolo[3,2-b]carbazole is a derivative of the indolo[3,2-b]carbazole family, which is known for its unique structural and electronic properties The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which enhances its stability and solubility
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-5,11-dihydroindolo[3,2-b]carbazole typically involves a multi-step process. One common method starts with the preparation of the indolo[3,2-b]carbazole core, followed by the introduction of the Boc protecting group. The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the indolo[3,2-b]carbazole scaffold. Subsequent steps may include N-alkylation or N-acylation reactions to introduce the Boc group.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction conditions can further streamline the production process.
化学反应分析
Types of Reactions
5-Boc-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indolo[3,2-b]carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions include functionalized indolo[3,2-b]carbazole derivatives with varying electronic and steric properties, which can be tailored for specific applications in materials science and medicinal chemistry.
科学研究应用
5-Boc-5,11-dihydroindolo[3,2-b]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.
作用机制
The mechanism by which 5-Boc-5,11-dihydroindolo[3,2-b]carbazole exerts its effects involves interactions with various molecular targets and pathways. In medicinal applications, the compound may interact with DNA or proteins, leading to the inhibition of cellular processes such as replication or transcription. The electronic properties of the compound also play a crucial role in its function as a material for electronic devices, where it can facilitate charge transport and light emission.
相似化合物的比较
Similar Compounds
5,11-Dihydroindolo[3,2-b]carbazole: Lacks the Boc protecting group, resulting in different solubility and stability properties.
6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazole: Features aryl substituents that modify its electronic properties.
5,11-Dihydroindolo[3,2-b]carbazole derivatives: Various derivatives with different functional groups that tailor their properties for specific applications.
Uniqueness
5-Boc-5,11-dihydroindolo[3,2-b]carbazole is unique due to the presence of the Boc protecting group, which enhances its stability and solubility, making it more suitable for certain synthetic and industrial applications compared to its unprotected counterparts.
属性
分子式 |
C23H20N2O2 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
tert-butyl 11H-indolo[3,2-b]carbazole-5-carboxylate |
InChI |
InChI=1S/C23H20N2O2/c1-23(2,3)27-22(26)25-20-11-7-5-9-15(20)17-12-19-16(13-21(17)25)14-8-4-6-10-18(14)24-19/h4-13,24H,1-3H3 |
InChI 键 |
AZQUSXQSPRZCQD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13675853.png)
![N4-[4-(4-Boc-1-piperazinyl)phenyl]-N6-methylpyrimidine-4,6-diamine](/img/structure/B13675859.png)
![3-Iodofuro[2,3-b]pyridine](/img/structure/B13675861.png)
![N-(1-Boc-4-piperidyl)-2-chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B13675867.png)
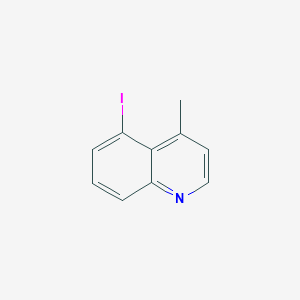
![6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
![7,8-Dimethoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13675890.png)
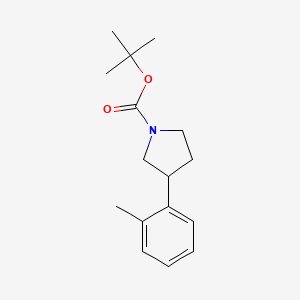
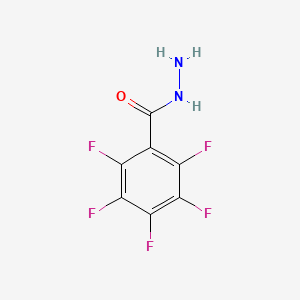
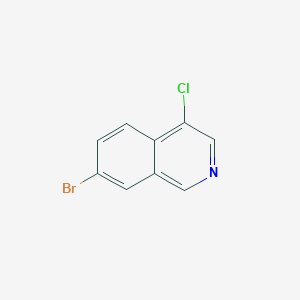
![Ethyl 6-fluoro-5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13675927.png)
